2-Methyl-6-(furfurylthio)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-6-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-8-5-11-6-10(12-8)14-7-9-3-2-4-13-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVROPEIAOPWQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)SCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069321 | |
| Record name | 2-[(2-Furanylmethyl)thio]-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59303-09-2, 59021-05-5 | |
| Record name | 2-[(2-Furanylmethyl)thio]-6-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59303-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(furfurylthio)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059303092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-[(2-furanylmethyl)thio]-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(2-Furanylmethyl)thio]-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-6-(FURFURYLTHIO)PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5CX9A9WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-[(2-Furanylmethyl)thio]-6-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Contextualizing Pyrazine Derivatives As Significant Volatile Organic Compounds
Pyrazine (B50134) derivatives are a class of nitrogen-containing heterocyclic aromatic organic compounds that are widespread in nature and are particularly important as volatile organic compounds (VOCs) in food. researchgate.netadv-bio.com They are often formed during thermal processing through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. perfumerflavorist.comperfumerflavorist.com These compounds are known for their potent and diverse aromas, which can range from nutty and roasted to earthy and bell pepper-like. adv-bio.comperfumerflavorist.com
An Overview of Sulfur Containing Heterocycles in Aroma Science
The introduction of a sulfur atom into a heterocyclic ring, as seen in 2-Methyl-6-(furfurylthio)pyrazine, adds another layer of complexity and potency to the world of aroma compounds. Sulfur-containing heterocycles are renowned for their powerful and often pungent odors, which can be desirable in certain contexts, such as the savory notes in cooked meats and the characteristic aroma of coffee. perfumerflavorist.comflavscents.com
These compounds are formed through various chemical pathways, often involving the reaction of sulfur-containing amino acids like cysteine and methionine with other precursors during cooking. The diversity of sulfur-containing heterocycles is vast, encompassing thiophenes, thiazoles, and dithiazines, each contributing unique sensory characteristics. perfumerflavorist.com Their extremely low odor thresholds make them impactful even at trace levels, and their presence is often a defining feature of many savory and roasted flavors. researchgate.net
Current Research Gaps and Future Academic Inquiries Pertaining to 2 Methyl 6 Furfurylthio Pyrazine
Structural Isomerism and Positional Substituent Effects
This compound is one of several structural isomers that can exist, with the position of the methyl and furfurylthio groups on the pyrazine ring being the defining feature. The most common isomers found in food systems are 2-Methyl-3-(furfurylthio)pyrazine, 2-Methyl-5-(furfurylthio)pyrazine, and this compound. These isomers often coexist as a mixture, with the relative abundance of each being dependent on the specific formation pathways and reaction conditions. youtube.comthegoodscentscompany.comflavscents.com
| Isomer | Position of Methyl Group | Position of Furfurylthio Group | Expected Polarity |
| 2-Methyl-3-(furfurylthio)pyrazine | 2 | 3 | High |
| 2-Methyl-5-(furfurylthio)pyrazine | 2 | 5 | Moderate |
| This compound | 2 | 6 | Low |
This table provides a qualitative comparison based on the relative positions of the electron-donating methyl group and the electron-withdrawing/donating furfurylthio group.
The different substitution patterns also lead to variations in the isomers' spectroscopic signatures, allowing for their differentiation and quantification using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. foodb.cachemicalbook.comnih.gov
Electronic and Steric Influences of the Furfurylthio Moiety on the Pyrazine Ring
The furfurylthio group, -S-CH₂-C₄H₃O, exerts a significant influence on the pyrazine ring through a combination of electronic and steric effects.
Steric Effects: The furfurylthio group is sterically demanding due to the furan (B31954) ring and the methylene (B1212753) spacer. This steric bulk can influence the reactivity of the pyrazine ring by hindering the approach of reactants to the adjacent positions. In the case of this compound, the furfurylthio group at the 6-position can sterically shield the nitrogen atom at the 1-position and the carbon atom at the 5-position. This steric hindrance can affect the molecule's ability to participate in intermolecular interactions and chemical reactions. nih.govnih.gov
Theoretical Considerations of Molecular Conformation and Stability
The stability of this compound can also be influenced by its chemical environment. Like other furfurylthiols, it can be susceptible to degradation through oxidation, particularly in the presence of heat and certain metal ions. researchgate.netuoregon.edunih.gov The thioether linkage can be oxidized to a sulfoxide (B87167) and then to a sulfone, which would significantly alter the molecule's chemical properties and aroma profile.
| Bond | Potential for Rotation | Influencing Factors |
| Pyrazine-S | Yes | Steric hindrance from the methyl group and the methylene group. |
| S-CH₂ | Yes | Electronic repulsion and attraction between the sulfur lone pairs and adjacent bonds. |
| CH₂-Furan | Yes | Potential for intramolecular hydrogen bonding and steric interactions between the rings. |
This table outlines the key rotational bonds that determine the conformational landscape of the molecule.
Intramolecular and Intermolecular Interactions within Complex Chemical Environments
The chemical environment plays a crucial role in the behavior of this compound. The molecule's ability to form intramolecular and intermolecular interactions dictates its solubility, volatility, and reactivity.
Intramolecular Interactions: As mentioned previously, weak intramolecular hydrogen bonds may exist between the oxygen atom of the furan ring and nearby hydrogen atoms. These interactions can stabilize specific conformations of the molecule. The presence of the sulfur atom also introduces the possibility of other weak intramolecular forces. nih.govnih.gov
Intermolecular Interactions: In a complex matrix like coffee, this compound can engage in various intermolecular interactions. These can include:
Van der Waals forces: These are non-specific attractive or repulsive forces between molecules.
Dipole-dipole interactions: Due to the presence of electronegative nitrogen and oxygen atoms, the molecule possesses a dipole moment, allowing it to interact with other polar molecules.
Hydrogen bonding: While the molecule itself does not have a hydrogen atom bonded to a highly electronegative atom (N, O, or F), the nitrogen atoms of the pyrazine ring and the oxygen atom of the furan ring can act as hydrogen bond acceptors, interacting with hydrogen bond donors in the surrounding environment, such as water or alcohols.
These intermolecular forces are critical in determining the retention of this flavor compound within the food matrix and its release into the headspace, which is essential for its perception as an aroma. nih.gov The study of these interactions is key to understanding flavor stability and release in food systems.
Chemical Synthesis Methodologies
The deliberate, or de novo, synthesis of this compound is achieved through established organic chemistry reactions. These methods provide routes to the pure compound, which is valuable as a flavoring agent. adv-bio.com
Nucleophilic Substitution Reactions Involving Pyrazine Thiol Derivatives
One of the primary methods for synthesizing this compound involves the nucleophilic substitution reaction of a pyrazine thiol (mercaptopyrazine) derivative. In this approach, a suitable pyrazine thiol acts as the nucleophile, attacking an electrophilic furfuryl-containing substrate. For instance, 2-methyl-6-mercaptopyrazine can be reacted with a furfuryl halide (e.g., furfuryl chloride or bromide) in the presence of a base. The base deprotonates the thiol group to form a more potent thiolate nucleophile, which then displaces the halide from the furfuryl group to form the desired thioether linkage. The efficiency of this reaction is dependent on factors such as the choice of solvent, the strength of the base, and the reaction temperature.
Condensation Reactions with Thiol and Methylpyrazine Precursors
Another synthetic route involves the condensation of a thiol with a suitable methylpyrazine precursor. This can be conceptualized as the formation of the sulfur bridge by reacting a furfuryl thiol (furfuryl mercaptan) with a halogenated methylpyrazine, such as 2-chloro-6-methylpyrazine. In this scenario, the furfuryl thiol, typically activated by a base to form the thiolate, acts as the nucleophile, displacing the halogen on the pyrazine ring. This method is also a variation of nucleophilic aromatic substitution. The reactivity of the halogenated pyrazine is a key factor, with iodo and bromo derivatives generally being more reactive than chloro derivatives.
Modern Organic Synthesis Approaches for Sulfur-Containing Pyrazines
Modern organic synthesis has introduced more sophisticated methods for the creation of sulfur-containing heterocycles like this compound. These can include palladium-catalyzed cross-coupling reactions, which have become powerful tools for forming carbon-sulfur bonds. For example, a furfurylthiolate could potentially be coupled with a halogenated or triflated methylpyrazine using a palladium catalyst and a suitable phosphine (B1218219) ligand. These methods often offer higher yields, greater functional group tolerance, and milder reaction conditions compared to traditional nucleophilic substitution reactions. Additionally, developments in flow chemistry and microwave-assisted synthesis can be applied to these reactions to improve efficiency and scalability.
Thermally-Induced Formation Mechanisms in Food Systems
The characteristic roasty, nutty, and savory aroma of this compound is often generated during the cooking of food. flavscents.com Its formation is a complex process, primarily attributed to the Maillard reaction. nih.gov
Maillard Reaction Pathways and Their Intermediates
The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. researchgate.net This intricate cascade of reactions is responsible for the development of color, flavor, and aroma in a wide variety of cooked foods. The formation of this compound within this framework involves the generation of key intermediates from both the carbohydrate and amino acid precursors.
The initial stages of the Maillard reaction involve the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product. researchgate.net Subsequent degradation of these intermediates through various pathways, including 1,2-enolization and 2,3-enolization, leads to the formation of a plethora of reactive carbonyl compounds, dicarbonyls, and other flavor precursors. acs.org It is from this complex pool of reactive species that the building blocks for this compound emerge.
Role of Specific Amino Acid and Reducing Sugar Precursors
The specific precursors involved play a crucial role in the generation of this compound.
Amino Acid Precursors: The sulfur atom and the pyrazine ring nitrogen atoms are derived from sulfur-containing amino acids. Cysteine is a primary precursor, providing the necessary sulfur for the furfurylthio group. nih.gov The amino group of the amino acid is essential for the initial condensation with the reducing sugar and for the formation of the pyrazine ring. nih.gov
Reducing Sugar Precursors: The furan ring of the furfuryl group is derived from the degradation of reducing sugars. Pentoses, such as ribose, are particularly efficient precursors for the formation of furfural (B47365), a key intermediate. nih.gov Hexoses like glucose can also contribute, though the pathways may be more complex. nih.gov The methyl group on the pyrazine ring can originate from the sugar or from other degradation products.
The formation pathway can be envisioned as the reaction of furfural (from sugar degradation) with hydrogen sulfide (B99878) (from cysteine degradation) to form furfuryl mercaptan. Concurrently, the Maillard reaction produces α-aminocarbonyl compounds, which can self-condense or react with other intermediates to form the methylpyrazine ring. The final step is the reaction of furfuryl mercaptan with a suitable pyrazine intermediate to yield this compound.
Strecker Degradation Products and Alpha-Aminoketone Genesis
The formation of the pyrazine ring, a core component of this compound, is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. A pivotal step within this pathway is the Strecker degradation of amino acids. nih.govmdpi.com This process is initiated by the interaction of an amino acid with an α-dicarbonyl compound, which itself is an intermediate product of sugar degradation in the Maillard reaction. nih.gov
The reaction proceeds as follows:
The amino acid undergoes transamination, deamination, and decarboxylation.
Crucially, an α-aminoketone (also referred to as an aminoketone) is generated from the original α-dicarbonyl compound. nih.gov
These α-aminoketones are the fundamental building blocks for the pyrazine ring. For instance, the reaction of an amino acid like alanine (B10760859) with a dicarbonyl will yield an aminoketone that can serve as a precursor to methyl-substituted pyrazines. The specific structure of the resulting aminoketone is dependent on the initial α-dicarbonyl and the amino acid involved.
Cyclization and Dehydration-Condensation Reactions
The α-aminoketones generated via Strecker degradation are highly reactive intermediates that readily undergo further reactions to form the stable aromatic pyrazine ring. The primary mechanism involves the condensation of two α-aminoketone molecules. nih.gov This process can be described in the following steps:
Self-Condensation/Dimerization : Two molecules of an α-aminoketone react with each other. This condensation reaction leads to the formation of a cyclic, non-aromatic intermediate known as a dihydropyrazine (B8608421). acs.org
Aromatization : The dihydropyrazine intermediate is unstable and subsequently undergoes an oxidation reaction to achieve aromatic stability. This final step involves the elimination of two hydrogen atoms, yielding the substituted pyrazine. researchgate.net
Alternatively, an α-aminoketone can condense with another carbonyl compound, such as a Strecker aldehyde or other sugar fragmentation products, leading to a wider variety of substituted pyrazines. The formation of the specific isomer, such as the 2,6-disubstituted pattern seen in this compound, depends on the structures of the condensing aminoketones. nih.gov The final attachment of the furfurylthio group is believed to occur through the reaction of a sulfur donor (like hydrogen sulfide or a sulfur-containing amino acid such as cysteine or methionine) with furfural (a sugar degradation product) to form furfurylthiol, which then reacts with the pyrazine precursor.
Contribution of Lipid Oxidation Products and Other Non-Enzymatic Reactions
While the Maillard reaction is the principal route for pyrazine formation, other non-enzymatic reactions, particularly those involving lipid oxidation, can contribute to and influence the generation of these aroma compounds. Lipid oxidation is a major cause of quality changes in food, and its products can interact with Maillard reaction intermediates. mdpi.comnih.gov
Aldehydes, ketones, and other carbonyl compounds generated from the oxidation of unsaturated fatty acids can participate in pyrazine formation pathways. These lipid-derived carbonyls can act as the α-dicarbonyl compounds required for the Strecker degradation of amino acids, thereby initiating the sequence leading to α-aminoketones and subsequent pyrazine synthesis. mdpi.com For example, 2-methylbutanal, which can arise from both Strecker degradation and lipid oxidation, is a known precursor that can interact with other compounds to form pyrazines. mdpi.com
Furthermore, the interaction between lipid oxidation products and sulfur-containing compounds can influence the formation of sulfur-substituted pyrazines. The complex interplay between these pathways means that the presence of lipids can alter the profile of pyrazines formed, potentially increasing the yield of certain compounds or leading to the generation of unique structures.
Influence of Processing Parameters on Formation Kinetics
The rate and extent of this compound formation are highly dependent on several processing parameters. These factors control the kinetics of the underlying Maillard and associated reactions. acs.orgresearchgate.net
| Parameter | Effect on Pyrazine Formation |
| Temperature | Temperature is a critical factor. The Maillard reaction, and thus pyrazine formation, can occur at temperatures as low as 37°C over long periods, but the rate increases significantly at higher temperatures typical of roasting, baking, or frying (above 50°C). researchgate.net Higher temperatures provide the necessary activation energy for the various reaction steps, from sugar fragmentation to the final aromatization of the dihydropyrazine ring. |
| Time | The duration of heating directly correlates with the amount of pyrazines produced, up to a certain point. Longer reaction times allow for the progressive formation and accumulation of reaction intermediates and the final pyrazine products. acs.org However, excessive heating can lead to the degradation of pyrazines and the formation of other compounds, such as melanoidins. nih.gov |
| Water Activity (aw) | Water activity has a complex effect on pyrazine formation. The Maillard reaction generally proceeds most rapidly at intermediate water activities (around 0.6 to 0.7). In very dry systems, reactant mobility is limited, slowing the reaction. researchgate.net Conversely, in high-moisture systems, water can inhibit condensation reactions by the law of mass action and may dilute the reactants, thereby slowing the overall rate of pyrazine formation. researchgate.net |
| pH | The pH of the system significantly influences the reaction pathways. Pyrazine formation is generally favored under neutral to slightly alkaline conditions (pH 6-9). researchgate.net At low pH, the formation of furans is often favored over pyrazines. In contrast, higher pH values promote the 2,3-enolisation pathway of the Amadori product, which leads to the formation of dicarbonyls necessary for pyrazine synthesis. wur.nl |
These parameters are interconnected, and their combined effect determines the final concentration and profile of pyrazines in a product.
Biosynthetic and Microbial Metabolic Routes
Identification of Microbial Species Implicated in Pyrazine Formation
Beyond thermal processing, pyrazines, including alkylated pyrazines that form the backbone of this compound, can be produced through microbial metabolism. This biosynthetic route is an environmentally friendly alternative to chemical synthesis. mdpi.comresearchgate.net Several microbial species, particularly bacteria, have been identified as potent pyrazine producers.
Prominent among these are species from the genus Bacillus, especially Bacillus subtilis. Strains of B. subtilis isolated from fermented foods like natto (fermented soybeans) have demonstrated the ability to produce a range of alkylpyrazines. researchgate.netnih.gov Research has shown that different strains of B. subtilis exhibit varied profiles of pyrazine production, suggesting strain-specific metabolic capabilities. mdpi.comresearchgate.net
Other bacteria implicated in pyrazine biosynthesis include:
Pseudomonas species (e.g., Pseudomonas perolens, Pseudomonas fluorescens) researchgate.net
Corynebacterium glutamicum
Rhodococcus erythropolis researchgate.net
These microorganisms are often associated with fermented foods or soil environments where they contribute to the characteristic aroma profiles through the synthesis of volatile compounds like pyrazines. researchgate.net
Elucidation of Enzymatic Transformations and Metabolic Pathways
The microbial synthesis of pyrazines involves specific enzymatic transformations and metabolic pathways that convert precursor molecules, primarily amino acids and sugars, into the final pyrazine products. nih.govnih.gov
In many bacteria, the biosynthesis of the pyrazine core starts from amino acids. For example, L-threonine is a known precursor for the formation of 2,5-dimethylpyrazine (2,5-DMP). mdpi.comnih.gov This pathway involves an initial enzymatic reaction catalyzed by L-threonine-3-dehydrogenase (TDH), followed by a series of non-enzymatic steps. nih.gov The inactivation of competing enzymes, such as 2-Amino-3-ketobutyrate coenzyme A ligase (KBL), has been shown to improve the yield of 2,5-DMP by preventing the degradation of a key intermediate. nih.gov
Recent studies have also identified novel enzymatic routes. For instance, some bacterial enzymes known as nonribosomal peptide synthetases (NRPSs) and related enzymes like aminotransferase reductases (ATRs) can synthesize diverse heterocyclic molecules, including pyrazinones and pyrazines. nih.govacs.org These enzymatic systems can activate amino acids and catalyze their condensation to form amino aldehyde intermediates, which can then dimerize to form dihydropyrazines. Subsequent oxidation, which can be spontaneous or enzyme-catalyzed, leads to the aromatic pyrazine. nih.gov
The table below summarizes key precursors and microbial species involved in the biosynthesis of some common alkylpyrazines.
| Pyrazine Product | Precursor(s) | Implicated Microbial Species |
| 2,5-Dimethylpyrazine (2,5-DMP) | L-Threonine | Bacillus subtilis |
| 2,3,5,6-Tetramethylpyrazine (TTMP) | Acetoin | Bacillus subtilis |
| 2-Methylpyrazine | L-Alanine (proposed) | Bacillus subtilis |
| 2,6-Dimethylpyrazine | L-Threonine | Bacillus subtilis |
| 2-Ethyl-3,5-dimethylpyrazine | L-Threonine | Bacillus subtilis |
| Ethylpyrazine | L-Serine | Bacillus subtilis |
Natural Presence in Thermally Processed and Fermented Food Products
This pyrazine derivative is not typically found in raw or unprocessed foods. Instead, it is primarily formed during heat treatment through Maillard reactions and other chemical transformations of precursor molecules naturally present in the food matrix.
This compound is a well-documented volatile component in roasted products, contributing to their desirable aroma. thegoodscentscompany.com It has been identified in roasted coffee beans, where it imparts a characteristic roasted and slightly burnt aroma. perfumerflavorist.com The compound is also associated with the flavor profile of cocoa products. thegoodscentscompany.com The formation of this and other pyrazines is a key reason for the dramatic flavor changes that occur during the roasting of coffee beans and cocoa. thegoodscentscompany.com
In addition to thermally processed foods, this compound has been detected in certain fermented beverages and cereal products. Its formation in these products can be attributed to a combination of microbial activity and any heat treatment steps involved in their production, such as in the production of some traditional fermented beverages. frontiersin.org For instance, pyrazines are known to be important compounds in soy sauce aroma type Baijiu. mdpi.com
The concentration and even the presence of this compound can vary significantly depending on the specific food matrix and, in the case of plant-derived foods, the cultivar. The composition of precursor molecules, such as amino acids, reducing sugars, and sulfur compounds, directly influences the formation of this pyrazine. For example, different coffee bean varietals will yield different concentrations of this and other flavor compounds after roasting. nih.gov
Quantitative Profiles of this compound in Diverse Foodstuffs
Below is an illustrative table of the typical occurrence of this compound in various food categories.
| Food Category | Presence | Flavor Contribution |
| Roasted Coffee | Identified | Roasted, Nutty, Coffee-like |
| Cooked Meats | Identified | Savory, Roasted, Meaty |
| Savory Flavorings | Used as an additive | Enhances meaty and roasted notes |
| Fermented Beverages | Detected | Contributes to complex aroma profile |
| Roasted Nuts | Associated | Nutty, Roasted |
Dynamics of In Situ Generation During Food Preparation and Storage
The formation of this compound is a dynamic process that occurs in situ during food preparation, particularly during heating. femaflavor.org The key precursors are furan derivatives (like furfural, which comes from the breakdown of sugars), sulfur-containing compounds (such as cysteine or hydrogen sulfide), and methylpyrazine precursors. dss.go.th
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary pathway for the formation of the pyrazine and furan components. Subsequent interaction with sulfur compounds leads to the final structure of this compound. The rate and extent of its formation are influenced by several factors including:
Temperature: Higher temperatures generally accelerate the Maillard reaction and subsequent formation of this compound.
Time: Longer cooking or roasting times can lead to increased concentrations, up to a certain point where degradation may occur.
pH: The pH of the food matrix can influence the reaction pathways of the Maillard reaction. dss.go.th
Precursor Availability: The concentration of sugars, amino acids, and sulfur compounds is a critical limiting factor.
During storage, the concentration of this compound can change. In some products, its levels may decrease over time due to degradation or interaction with other food components, leading to a loss of the fresh roasted aroma, a phenomenon known as "staling" in coffee. nih.gov
Sensory Attributes and Olfactory Perception of 2 Methyl 6 Furfurylthio Pyrazine
Qualitative Sensory Descriptors and Aroma Nuances
The aroma of 2-Methyl-6-(furfurylthio)pyrazine is multifaceted, with a range of descriptors reported in the scientific literature. These descriptors provide a qualitative understanding of its contribution to the sensory experience of food.
Characteristic Roasted, Nutty, and Meaty Impressions
At a concentration of 0.10% in dipropylene glycol, this compound is described as having a sulfurous, nutty, roasted coffee, and cooked meat aroma. flavscents.com Other descriptions include coffee and sesame seed oil, as well as roasted coffee and gingili (sesame). thegoodscentscompany.com The compound is also associated with a nutty, roasted, and earthy character with nuances of coffee, corn, peanut, and pecan. chemicalbook.com Some sources also describe it as having a toasted popcorn, roasted almond, hazelnut, peanut, and cashewnutty aroma with a caramellic and corn-chip nuance. chemicalbook.com
The following table summarizes the various roasted, nutty, and meaty descriptors associated with this compound:
| Descriptor Category | Specific Descriptors |
| Roasted | Roasted coffee, Roasted almond, Toasted popcorn, Toasted cracker |
| Nutty | Nutty, Peanut, Hazelnut, Almond, Cashewnutty, Pecan nutty |
| Meaty | Cooked meat, Processed meat |
| Other | Sulfurous, Earthy, Coffee, Sesame seed oil, Gingili, Corn, Caramellic, Corn-chip |
Quantitative Evaluation of Olfactory Potency: Odor Threshold Determination
The olfactory potency of an aroma compound is quantified by its odor threshold, which is the lowest concentration of a substance that can be detected by the human sense of smell. Research has established that pyrazines, as a class of compounds, exhibit a wide range of odor thresholds. researchgate.netresearchgate.net
Perceptual Interactions of this compound with Other Volatiles in Mixed Aroma Systems
The aroma of a food product is rarely the result of a single compound but rather the complex interplay of numerous volatile substances. These interactions can be synergistic, where the perceived intensity of the mixture is greater than the sum of its parts, or antagonistic, where it is less.
Synergistic and Antagonistic Effects
For example, in a study on soy sauce aroma, it was found that 2,5-dimethyl-pyrazine, 2,6-dimethyl-pyrazine, and 2-ethyl-6-methyl-pyrazine significantly contributed to the roasted attributes. nih.gov This suggests that this compound likely engages in similar synergistic interactions with other volatile compounds present in food, contributing to a more potent and complex roasted and savory aroma profile than it would in isolation. The combination of various volatile compounds, including pyrazines and furan (B31954) derivatives, is likely responsible for the distinctive and unique aroma notes in many food products. scispace.com
Impact on Overall Flavor Balance
The sensory profile of this mixture is characterized by a combination of desirable roasted and savory notes. The odor is described as having coffee, sulfurous, nutty, roasted, and cooked meaty characteristics. flavscents.com These attributes make it a valuable component in creating and enhancing the flavor of a wide range of products.
Pyrazines, as a class of compounds, are generally utilized to provide a flavor boost rather than defining the entire flavor profile of a product. perfumerflavorist.com They are instrumental in adding complexity and can be used to impart a more authentic, cooked quality to processed foods. The sulfur-containing nature of this compound likely contributes to its savory and meaty notes, as sulfur compounds are crucial in developing such flavors. perfumerflavorist.com
In the context of flavor balance, this compound can be seen as a foundational element in building a robust savory and roasted character. Its multifaceted aroma profile allows it to bridge and enhance other flavor notes present in a food system. For instance, its nutty and roasted coffee notes can complement the flavors in baked goods and coffee-flavored products, while its meaty and sulfurous aspects are highly effective in enhancing the taste of processed meats and savory snacks. flavscents.comperfumerflavorist.com
The use levels of the isomeric mixture containing this compound in food products are typically low, reflecting its high potency. For instance, recommended maximum usage levels are around 1.00 ppm in baked goods and non-alcoholic beverages. thegoodscentscompany.com This indicates that even at trace amounts, it can significantly influence the flavor profile.
Detailed Research Findings
While specific research focusing solely on the this compound isomer is limited, the following table summarizes the available sensory information for the commercially available mixture of isomers.
| Sensory Attribute | Description | Reference |
| Odor Type | Coffee, sulfurous, nutty, roasted, cooked meaty | flavscents.com |
| Flavor Profile | Savory | femaflavor.org |
Advanced Analytical Methodologies for Identification and Quantification
Comprehensive Extraction and Preconcentration Techniques for Volatile Analysis
Effective analysis of volatile and semi-volatile compounds like 2-Methyl-6-(furfurylthio)pyrazine from a food matrix requires efficient extraction and preconcentration steps. These initial procedures are critical for isolating the target analyte from interfering substances and increasing its concentration to a level detectable by analytical instruments.
Headspace-Based Techniques (e.g., HS-SPME, HS-Trap)
Headspace (HS) sampling is a preferred method for the analysis of volatile compounds in solid and liquid samples. It involves analyzing the vapor phase in equilibrium with the sample, thereby avoiding the extraction of non-volatile matrix components.
Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, simple, and highly effective technique for extracting and preconcentrating volatile and semi-volatile compounds. nih.gov The selection of the SPME fiber coating is crucial for the efficient trapping of target analytes. For pyrazines, including sulfur-containing pyrazines, fibers with a combination of polarities, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have demonstrated superior extraction efficiency. nih.gov
The optimization of HS-SPME parameters is critical to maximize the sensitivity and accuracy of the analysis. nih.gov Key parameters that are often optimized include:
Extraction Temperature: Higher temperatures can increase the volatility of the analyte but may also lead to the degradation of thermally labile compounds.
Extraction Time: Sufficient time is required for the analyte to reach equilibrium between the sample matrix and the fiber coating.
Sample Volume: Adjusting the sample volume can influence the headspace concentration and, consequently, the amount of analyte extracted. nih.gov
Studies have successfully employed HS-SPME for the analysis of pyrazines in various food matrices, demonstrating its utility for the analysis of this compound. nih.govresearchgate.net
Headspace-Trap (HS-Trap) techniques offer another powerful approach for the preconcentration of volatile compounds. These methods involve passing a volume of the headspace gas through a sorbent trap, which retains the analytes of interest. The trapped compounds are then thermally desorbed and transferred to the gas chromatograph for analysis. This technique can provide higher sample capacity and sensitivity compared to HS-SPME for certain applications.
Solvent-Assisted Extraction and Distillation Methods (e.g., SAFE)
Solvent Assisted Flavour Evaporation (SAFE) is a specialized distillation technique that allows for the gentle isolation of volatile compounds from a sample matrix under high vacuum and at low temperatures. This method is particularly advantageous for the analysis of thermally sensitive aroma compounds that might degrade or undergo artifact formation at higher temperatures. The use of a solvent during the distillation process aids in the efficient trapping of the volatile analytes.
Advanced Sorbent-Based Approaches
In addition to the sorbents used in SPME and trap systems, other advanced sorbent-based approaches can be employed for the selective extraction and cleanup of this compound. These methods may involve solid-phase extraction (SPE) cartridges packed with specific sorbent materials designed to retain pyrazines or sulfur-containing compounds while allowing interfering matrix components to pass through. The choice of sorbent is critical and depends on the polarity and chemical properties of the target analyte and the sample matrix.
High-Resolution Chromatographic Separation Systems
Following extraction and preconcentration, high-resolution chromatographic techniques are essential for separating the complex mixture of volatile compounds and accurately identifying and quantifying this compound.
Gas Chromatography (GC) with Capillary Columns
Gas Chromatography (GC) is the cornerstone technique for the analysis of volatile and semi-volatile compounds. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the inner wall of a long, narrow capillary column. The choice of the capillary column's stationary phase is critical for achieving the desired separation. For the analysis of polar compounds like pyrazines, columns with a polar or mid-polar stationary phase are often preferred.
The separated compounds are detected as they exit the column, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS is a particularly powerful combination, as the mass spectrometer provides structural information that allows for the confident identification of the eluted compounds by comparing their mass spectra to libraries of known compounds.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Resolution
For highly complex samples where co-elution of compounds can be a significant problem in conventional one-dimensional GC, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers a substantial increase in separation power. nih.govnih.gov In GC×GC, two different capillary columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column) are coupled together. nih.govnih.gov This results in a two-dimensional separation, where compounds are separated based on their volatility in the first dimension and their polarity in the second dimension.
The enhanced peak capacity and resolution of GC×GC significantly reduce the likelihood of co-elution, allowing for the detection and identification of trace-level compounds that might be obscured in a one-dimensional separation. nih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC provides a highly sensitive and selective analytical platform for the detailed characterization of complex volatile profiles, including the unambiguous identification of this compound in intricate food matrices. nih.govnih.gov
| Technique | Principle | Advantages for this compound Analysis |
| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. nih.gov | Solvent-free, simple, good for preconcentration. nih.gov |
| SAFE | Distillation under high vacuum at low temperatures. | Gentle extraction, minimizes thermal degradation. |
| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | High sensitivity and specificity for identification. |
| GC×GC-TOF-MS | Two-dimensional gas chromatographic separation coupled with a high-speed mass spectrometer. nih.gov | Unsurpassed resolution for complex samples, enhanced sensitivity. nih.govnih.govnih.gov |
Mass Spectrometry (MS) Based Detection and Identification
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a widely applied technique for the characterization of alkylpyrazines and other volatile compounds. nih.govnih.gov In GC-MS, after separation by the gas chromatograph, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. nih.gov However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification based solely on spectral interpretation or database searches challenging. nih.govresearchgate.net To overcome this, retention indices (RIs) from the gas chromatography step are often used in conjunction with mass spectral data to confirm the identity of specific isomers. nih.gov
Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity for the analysis of this compound in complex samples. This technique involves multiple stages of mass analysis. In the first stage, a specific precursor ion corresponding to the target analyte is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference.
Both GC-MS/MS and UPLC-MS/MS are powerful tools for pyrazine (B50134) analysis. mdpi.comnih.govnih.gov For example, a UPLC-MS/MS method has been developed for the quantification of 16 pyrazines, where two MRM transitions were monitored for each compound—one for quantification and a second for confirmation, ensuring high accuracy and reliability. nih.gov This approach has been shown to have good linearity and recovery, making it suitable for trace-level quantification. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of a compound. hpst.czchromatographyonline.comalgimed.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. algimed.com Techniques like GC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offer the resolution, sensitivity, and mass accuracy needed for the reliable analysis of trace-level sulfur compounds, including pyrazines, in complex matrices like coffee. hpst.czchromatographyonline.com The high mass accuracy helps to resolve the target analyte from severe matrix interferences, often eliminating the need for extensive sample preparation. hpst.czchromatographyonline.com For this compound (C10H10N2OS), the predicted monoisotopic mass is 206.051383642 u. foodb.cauni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 207.05867 | 141.4 |
| [M+Na]+ | 229.04061 | 151.7 |
| [M-H]- | 205.04411 | 146.9 |
| [M+NH4]+ | 224.08521 | 159.1 |
| [M+K]+ | 245.01455 | 149.4 |
| Data sourced from PubChemLite. uni.lu |
Olfactory Detection Systems and Sensory-Directed Analysis
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with sensory detection by a human assessor. researchgate.net As compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can describe the odor and its intensity. redalyc.org This allows for the direct identification of aroma-active compounds in a complex mixture. researchgate.netnih.gov
GC-O has been instrumental in identifying key aroma compounds in various food products, including coffee. researchgate.netsemanticscholar.org Studies using GC-O have successfully identified numerous aroma-active compounds, including pyrazines, and have helped to characterize the aroma profiles of different coffee roasts and preparations. researchgate.netmdpi.com For example, in coffee analysis, GC-O has been used to develop a specific vocabulary for coffee brews and to analyze how roasting and brewing techniques influence the perception of aroma-active compounds. researchgate.net The technique is essential for pinpointing which of the many volatile compounds present are actually contributing to the perceived aroma. semanticscholar.org
Aroma Extract Dilution Analysis (AEDA) for Potency Assessment
Aroma Extract Dilution Analysis (AEDA) is a powerful gas chromatography-olfactometry (GC-O) technique used to determine the most potent odorants in a sample extract. The method involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O. The highest dilution at which an odorant can still be detected by a human assessor is known as the flavor dilution (FD) factor. oup.com A higher FD factor indicates a greater potency of the aroma compound. oup.com
Table 1: Illustrative Flavor Dilution (FD) Factors of Key Aroma Compounds in a Hypothetical Food Matrix
| Compound | Flavor Dilution (FD) Factor | Odor Description |
| This compound | 1024 | Roasted, nutty, coffee-like |
| 2-Furfurylthiol | 2048 | Sulfurous, roasty, coffee |
| Guaiacol | 512 | Smoky, phenolic |
| 2,3-Butanedione | 256 | Buttery, creamy |
| Methional | 128 | Cooked potato, savory |
Note: This table is for illustrative purposes to demonstrate the concept of FD factors and does not represent actual experimental data from a single specific study.
Sensomics Approach: Integration of Analytical and Sensory Data
The sensomics approach provides a comprehensive understanding of flavor by combining quantitative analytical data with human sensory perception. This holistic methodology aims to identify and quantify the key odorants that are truly responsible for the characteristic aroma of a food item. The process typically involves:
Identification of all potent odorants using techniques like AEDA or gas chromatography-olfactometry (GC-O).
Quantification of the identified key odorants, often using stable isotope dilution assays (SIDA).
Determination of Odor Activity Values (OAVs) by dividing the concentration of each compound by its odor threshold. An OAV greater than one suggests that the compound contributes to the aroma. researchgate.net
Recombination and Omission Tests where an aroma model is created using the identified key odorants at their natural concentrations. The sensory properties of the model are then compared to the original food. Omission tests, where one or more compounds are left out of the model, help to confirm the contribution of each specific odorant. oup.com
Through this integrated approach, the precise role of this compound in a specific food aroma can be elucidated. For example, a sensomics study on soy sauce identified numerous aroma-active compounds and used partial least squares regression to correlate instrumental data with sensory attributes like "roasted" and "sauce-like". nih.gov While this specific study did not highlight this compound, the methodology is directly applicable to understanding its impact.
Quantitative Analysis and Validation Strategies
Accurate quantification of this compound is essential for quality control and for understanding its formation and impact on flavor.
Isotope Dilution Assays for Absolute Quantification
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of volatile and non-volatile compounds in complex matrices. tum.denih.gov This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample as an internal standard at the beginning of the sample preparation process. tum.de
Because the isotopically labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during extraction, cleanup, and analysis. tum.denih.gov Quantification is then performed by measuring the ratio of the response of the native analyte to the labeled internal standard using mass spectrometry (MS). tum.de This method effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise results. nih.gov The synthesis of these labeled standards is a critical prerequisite for the application of SIDA. tum.denih.gov
Table 2: Key Steps in Stable Isotope Dilution Analysis (SIDA)
| Step | Description |
| 1. Synthesis/Acquisition of Labeled Standard | A stable isotope-labeled analog of this compound is obtained. |
| 2. Spiking the Sample | A precise amount of the labeled internal standard is added to the sample. |
| 3. Sample Preparation | The sample undergoes extraction and cleanup procedures (e.g., solid-phase microextraction, solvent extraction). |
| 4. GC-MS Analysis | The extract is analyzed by Gas Chromatography-Mass Spectrometry to separate and detect the native and labeled compounds. |
| 5. Quantification | The concentration of the native this compound is calculated based on the known amount of the added standard and the measured peak area ratio of the native to the labeled compound. |
Development and Validation of Standardized Analytical Protocols
The development and validation of standardized analytical protocols are crucial for ensuring the reliability and comparability of quantitative data for this compound across different laboratories and studies. A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose.
Key validation parameters for an analytical method for this compound include:
Linearity and Range: Demonstrating a direct proportionality between the concentration of the analyte and the instrument's response over a specified range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples or certified reference materials.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions) and reproducibility (different conditions, e.g., different labs).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A high-throughput method combining headspace solid-phase microextraction (HS-SPME) with GC-MS and SIDA has been developed and validated for quantifying key mango volatiles, demonstrating high recovery and good linearity. nih.gov Such a validated protocol, if developed specifically for this compound, would be invaluable for routine analysis in food quality control.
Computational and Theoretical Investigations of 2 Methyl 6 Furfurylthio Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules.
While specific DFT studies on 2-Methyl-6-(furfurylthio)pyrazine are not extensively available in peer-reviewed literature, the methodology has been widely applied to other pyrazine (B50134) derivatives to understand their electronic structure and reactivity. DFT calculations can determine the optimized molecular geometry, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).
The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For pyrazine derivatives, these calculations help in identifying the most reactive sites for electrophilic and nucleophilic attacks. For instance, studies on other heterocyclic compounds show that the locations of substituents significantly influence the electron density on the pyrazine ring, thereby affecting its reactivity. In the case of this compound, the methyl and furfurylthio groups would be expected to modulate the electronic properties of the pyrazine core.
Table 1: Representative Quantum Chemical Descriptors from DFT Calculations for Heterocyclic Compounds
| Descriptor | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability. |
| Dipole Moment (µ) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. |
| Electronegativity (χ) | Tendency to attract electrons. | Provides insight into the chemical nature of the molecule. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates greater stability. |
This table represents typical descriptors obtained from DFT calculations for heterocyclic compounds, illustrating the type of data that could be generated for this compound.
Quantum chemical calculations are also employed to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. By calculating the magnetic shielding tensors for each nucleus, one can predict ¹H and ¹³C NMR chemical shifts. Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities in an IR spectrum can be predicted.
These theoretical spectra are invaluable for several reasons. They can aid in the interpretation of experimental spectra, help in the structural elucidation of new compounds, and provide a means to study the conformational landscape of flexible molecules like this compound, which has a rotatable bond between the sulfur atom and the furfuryl group. Although specific predicted spectra for this compound are not published, the methodologies are well-established for similar molecules.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Olfactive Characteristics
The aroma of a molecule is intrinsically linked to its chemical structure. QSPR studies aim to build mathematical models that correlate molecular descriptors with a specific property, in this case, olfactive characteristics such as odor thresholds.
For pyrazine derivatives, QSPR models have been developed to predict their odor thresholds based on a variety of calculated molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, and electronic. The process typically involves:
Assembling a dataset of pyrazine compounds with experimentally determined odor thresholds.
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that links the descriptors to the odor property.
Validating the model's predictive power using internal and external test sets.
Studies on pyrazines have shown that descriptors related to molecular size, shape, and electronic properties are often crucial in determining their odor thresholds. For this compound, descriptors accounting for the sulfur atom and the furan (B31954) ring would be particularly important.
Table 2: Examples of Molecular Descriptors Used in QSPR Models for Pyrazine Odorants
| Descriptor Class | Example Descriptor | Description |
| Electronic | Dipole Moment | Relates to the polarity of the molecule. |
| Electronic | HOMO/LUMO Energies | Describe the molecule's frontier orbitals and reactivity. |
| Topological | Wiener Index | A distance-based graph invariant. |
| Constitutional | Molecular Weight | The mass of the molecule. |
| Geometrical | Molecular Surface Area | The surface area of the molecule. |
This table provides examples of descriptors used in QSPR studies of pyrazine odorants. A model for this compound would likely incorporate similar descriptors.
Molecular Modeling and Simulation of Formation Pathways and Interactions
Molecular modeling techniques, including molecular dynamics (MD) simulations, can provide insights into the formation of this compound and its interactions with other molecules. The formation of this compound is expected to occur during thermal processing, such as in the Maillard reaction, which involves the reaction of reducing sugars with amino acids.
Specifically, the pyrazine ring is typically formed from α-aminocarbonyl intermediates, which are generated from the Strecker degradation of amino acids. The furfurylthio moiety likely originates from the reaction of a sulfur source (like cysteine or methionine) with furfural (B47365), a common product of sugar degradation. Molecular modeling can be used to:
Simulate the reaction steps and intermediates involved in the formation of the pyrazine ring.
Investigate the conformational preferences of the molecule.
Study the non-covalent interactions between the flavor molecule and components of a food matrix or receptor proteins in the olfactory system.
Recent studies have used MD simulations to investigate the binding of various pyrazine compounds to proteins like human serum albumin, revealing the importance of hydrophobic interactions and hydrogen bonding.
Reaction Kinetics and Thermodynamic Analysis of Pyrazine Formation
The study of reaction kinetics and thermodynamics is essential for understanding the rate and extent of pyrazine formation under different conditions. Kinetic studies on the Maillard reaction have shown that the formation of pyrazines generally follows pseudo-zero-order kinetics.
Several factors significantly influence the rate of pyrazine formation, including temperature, pH, water activity, and the types of precursors (amino acids and sugars) present. For instance, the formation of pyrazines is generally favored under weakly alkaline conditions. The activation energies for the formation of various pyrazines have been determined in model systems, providing a quantitative measure of the temperature sensitivity of these reactions.
Table 3: Factors Influencing Pyrazine Formation Kinetics and Thermodynamics
| Factor | Effect on Pyrazine Formation |
| Temperature | Higher temperatures generally increase the reaction rate. |
| pH | Weakly alkaline conditions (pH ~8.0) often favor pyrazine formation. |
| Precursors | The type of amino acid and sugar determines the specific pyrazine derivatives formed. |
| Water Activity | Intermediate water activity levels often maximize the yield of Maillard products. |
Future Academic Research Trajectories and Innovations in Food Science
Discovery of Novel Biosynthetic Routes and Enzymatic Mechanisms
The formation of 2-Methyl-6-(furfurylthio)pyrazine is predominantly associated with the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during thermal processing. koreascience.krperfumerflavorist.com Future research is geared towards elucidating the precise biosynthetic pathways and the enzymatic mechanisms that could offer more controlled and natural production methods.
Current understanding points to the interaction of sulfur-containing precursors, such as cysteine and methionine, with furan (B31954) derivatives and pyrazine (B50134) intermediates formed during the Maillard reaction. nih.govcabidigitallibrary.orgacs.org The degradation of thiamine (B1217682) (Vitamin B1) is another identified source of sulfur-containing flavor compounds. acs.org However, the specific enzymatic activities that could catalyze the formation of the furfurylthio moiety and its subsequent attachment to the methylpyrazine ring are yet to be fully characterized.
A promising avenue of research lies in the exploration of microbial fermentation. mdpi.comsemanticscholar.org Certain microorganisms, such as Bacillus subtilis, are known to produce various alkylpyrazines. mdpi.com Future studies will likely focus on identifying and engineering microbial strains or their enzymatic systems to specifically synthesize this compound from renewable feedstocks. This biotechnological approach aligns with the growing consumer demand for "natural" flavor ingredients. researchgate.netelsevierpure.com The discovery of novel amino acid C-acetyltransferases and oxidases in bacteria like Pseudomonas fluorescens for pyrazine synthesis opens up new possibilities for enzymatic production routes. nih.gov
Table 1: Potential Precursors for the Biosynthesis of this compound
| Component | Precursor For | Formation Pathway |
| Cysteine/Methionine | Sulfur Moiety | Strecker degradation, Maillard reaction nih.govacs.org |
| Reducing Sugars (e.g., glucose, xylose) | Pyrazine Ring, Furan Ring | Maillard reaction, Caramelization koreascience.krrsc.org |
| Thiamine (Vitamin B1) | Sulfur and Furan Moiety | Thermal degradation acs.org |
| Lysine-containing peptides | Pyrazine Ring | Maillard reaction nih.gov |
| Glutathione | Sulfur Moiety, Pyrazine promotion | Maillard reaction acs.orgnih.gov |
Development of Advanced Methodologies for Controlled In Situ Flavor Generation
The ability to generate desirable flavors like that of this compound directly within the food product during processing, known as in situ generation, is a significant goal for the food industry. This approach can lead to more authentic and complex flavor profiles compared to the addition of synthetic flavorings.
Future research will focus on developing advanced methodologies to control the Maillard reaction with greater precision. This includes the use of Maillard reaction intermediates (MRIs) as flavor precursors. rsc.org These intermediates, formed in the initial stages of the reaction, are relatively stable and can be added to food formulations. rsc.org Upon heating by the consumer (e.g., baking or microwaving), they decompose to generate the target flavor compounds, offering a "flavor on demand" system. semanticscholar.orgrsc.org
Moreover, emerging technologies such as ohmic heating and high hydrostatic pressure are being explored to modulate the Maillard reaction. researchgate.net These technologies can influence reaction rates and pathways, potentially favoring the formation of specific desirable compounds like this compound while minimizing the formation of undesirable ones. researchgate.net The targeted addition of precursors, such as specific amino acids or sugars, at critical points during processing is another strategy to steer the reaction towards the desired flavor profile. nih.govconsensus.app
Exploration of Sustainable and Green Synthesis Pathways for Flavor Ingredients
The chemical synthesis of flavor compounds often involves harsh conditions and the use of non-renewable resources. Consequently, there is a strong drive towards developing sustainable and green synthesis pathways for compounds like this compound.
Biocatalysis and fermentation are at the heart of this endeavor. researchgate.netelsevierpure.com The use of whole microbial cells or isolated enzymes to produce pyrazines from renewable sources like sugars and amino acids is a key area of research. mdpi.comsemanticscholar.org This approach not only offers a "natural" label but also typically involves milder reaction conditions and can lead to higher specificity and purity. semanticscholar.org
"Green chemistry" principles are also being applied to traditional chemical synthesis. This includes the development of one-pot synthesis methods that reduce waste and energy consumption, and the use of environmentally benign solvents and catalysts. tandfonline.com For instance, research into the reaction of diamines with diols in the presence of catalysts like granular alumina (B75360) represents a move towards more sustainable chemical production of pyrazines. tandfonline.com The cost of production is a significant factor, with naturally extracted or bio-synthesized pyrazines commanding a much higher price than their synthetic counterparts, reflecting the consumer demand for natural ingredients. researchgate.netelsevierpure.com
Deeper Mechanistic Understanding of Aroma Compound Stability and Degradation in Food Matrices
The flavor stability of a food product is crucial for its shelf life and consumer acceptance. This compound, being a sulfur-containing compound, can be susceptible to degradation, leading to a loss of the desired aroma or the formation of off-flavors.
Future research will delve deeper into the mechanisms of its degradation within complex food matrices. Key factors influencing stability include pH, temperature, light exposure, and the presence of other food components like proteins and lipids. mdpi.com Sulfur compounds, including thiols, are known to be reactive and can undergo oxidation or bind to other molecules, which can alter their volatility and sensory perception. frontiersin.org
Studies on the interaction of pyrazines with food macromolecules, such as proteins, are crucial. The binding of flavor molecules to proteins can affect their release and perception. nih.gov Understanding these interactions will enable the development of strategies to protect volatile compounds from degradation, such as encapsulation or the use of antioxidants. The degradation of long-chain hydrocarbons into shorter-chain volatile compounds under certain storage conditions highlights the complexity of flavor stability in food systems. mdpi.com
Innovation in Targeted Aroma Modification Strategies for Enhanced Food Quality
The ability to precisely modify the aroma profile of a food product by controlling the formation or stability of key compounds like this compound is a significant area of innovation.
Targeted strategies include the use of specific precursor combinations in the Maillard reaction to enhance the yield of desired pyrazines. nih.gov For example, the addition of cysteine has been shown to promote the formation of sulfur-containing volatile compounds. acs.orgnih.gov The oxidation state of precursors, such as methionine, can also significantly influence the types and amounts of pyrazines formed. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 2-Methyl-6-(furfurylthio)pyrazine in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with spectral libraries (e.g., NIST17) is optimal for volatile pyrazine derivatives. Structural validation requires:
-
Deconvolution software (e.g., AMDIS) to resolve overlapping peaks.
-
Fragment matching using tools like NIST MS Interpreter to align experimental spectra with proposed structures.
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Quantitative ion selection for reproducibility (e.g., m/z ratios specific to the compound).
- Data Reference : In maned wolf urinary studies, 2-methyl-6-(1-propenyl)-pyrazine was consistently identified across 317 samples using GC-MS and spectral libraries, achieving Adj.P < 0.001 significance .
Analytical Step Tool/Parameter Purpose Peak Alignment AMDIS Resolve overlapping VOC signals Spectral Matching NIST17 Library Identify compounds via reference spectra Structural Validation NIST MS Interpreter Confirm fragment consistency Quantification Selected Ion Monitoring (SIM) Improve sensitivity and specificity
Q. How can researchers ensure structural accuracy during pyrazine derivative synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for bond connectivity with high-resolution mass spectrometry (HRMS) for molecular formula verification. For sulfur-containing derivatives (e.g., thiopyrazines):
- Use heteronuclear NMR (e.g., HSQC) to resolve thioether linkages.
- Validate purity via HPLC-UV/Vis at pyrazine-specific wavelengths (250–300 nm).
Q. What safety protocols are essential for handling thiopyrazine derivatives?
- Methodological Answer :
- Storage : Keep under inert gas (N/Ar) in airtight containers to prevent oxidation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment (spark-free tools).
- Spill Management : Absorb with inert materials (vermiculite) and avoid aqueous cleanup due to potential exothermic reactions .
Advanced Research Questions
Q. How do electronic substituent effects influence catalytic activity in pyrazine-based materials?
- Methodological Answer : Introduce electron-withdrawing groups (EWGs) to pyrazine cores to enhance electrophilicity and catalytic turnover. For example:
-
In graphite-conjugated pyrazines (GCPs), EWGs increased oxygen reduction rates by 70× via Hammett parameter tuning (σ correlations) .
- Experimental Design :
-
Synthesize derivatives with varied substituents (e.g., -NO, -CF).
-
Measure turnover frequency (TOF) in model reactions (e.g., ORR at pH 13).
Substituent σ Value Relative Activity (vs. H) -NH -0.66 1× -Cl +0.11 12× -NO +1.27 70× Data adapted from graphite-conjugated pyrazine studies .
Q. What molecular dynamics (MD) approaches model excited-state behavior in substituted pyrazines?
- Methodological Answer : Use the multiconfiguration time-dependent Hartree (MCTDH) method with a 24-mode Hamiltonian to simulate vibronic coupling in S/S states. Key steps:
- Construct potential energy surfaces (PES) for all vibrational modes.
- Validate against experimental UV-Vis spectra (e.g., pyrazine’s S absorption at 3.8 eV) .
Q. How can pyrazine-protein interaction studies inform bioactive compound design?
- Methodological Answer : Analyze Protein Data Bank (PDB) co-crystallized pyrazine ligands to identify binding motifs:
-
Hydrogen bonding : Pyrazine N-atoms act as acceptors in 68% of cases (e.g., kinase inhibitors).
-
π-Interactions : Aromatic stacking with Phe/Tyr residues enhances affinity .
- Design Strategy : Incorporate thioether side chains (e.g., furfurylthio) to exploit hydrophobic pockets, as seen in semiochemical receptors .
Interaction Type Frequency (%) Example Target H-bond (N-acceptor) 68% HIV-1 RT (PDB: 1RTD) π-Stacking 42% EGFR (PDB: 1M17) Metal Coordination 9% Carbonic Anhydrase II Data from systematic PDB analysis of pyrazine ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
